molecular formula C23H29ClN4O3S B2578987 N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-07-9

N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2578987
CAS No.: 898435-07-9
M. Wt: 477.02
InChI Key: YQBBLYFDJWMTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29ClN4O3S and its molecular weight is 477.02. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has indicated that quinazolinyl acetamides, including compounds structurally related to "N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide," exhibit significant analgesic and anti-inflammatory activities. For instance, a study by Alagarsamy et al. (2015) designed and synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, showing potent analgesic and anti-inflammatory effects with minimal ulcerogenic potential compared to traditional NSAIDs like aspirin Design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities.

Antitumor and Antimicrobial Activities

Another aspect of scientific research on related compounds involves their antitumor and antimicrobial properties. For example, Forsch et al. (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, demonstrating inhibition of tumor cell growth in culture. This suggests potential applications in cancer treatment Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Additionally, Singh et al. (2010) explored the antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, highlighting their potential in combating bacterial infections Synthesis and Antibacterial Activity of Some New Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles.

Neurokinin-1 Receptor Antagonist for Clinical Administration

Research by Harrison et al. (2001) introduced an orally active, water-soluble neurokinin-1 receptor antagonist, which shows effectiveness in pre-clinical tests relevant to emesis and depression, indicating its potential for both intravenous and oral clinical administration An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration.

Insecticidal Activities

Compounds with similar structures have been investigated for their insecticidal activities. Bakhite et al. (2014) synthesized pyridine derivatives, demonstrating significant activity against the cowpea aphid, indicating potential applications in agricultural pest control Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-3-5-20(18)28(23(30)26-22)9-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBBLYFDJWMTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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